N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide
Description
Properties
Molecular Formula |
C11H16Cl2N2O2S2 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide |
InChI |
InChI=1S/C11H16Cl2N2O2S2/c12-9-6-8(10(13)18-9)19(16,17)15-7-11(14)4-2-1-3-5-11/h6,15H,1-5,7,14H2 |
InChI Key |
MOPOALZJJAETAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNS(=O)(=O)C2=C(SC(=C2)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide generally follows a sulfonylation route where the amine, in this case, (1-aminocyclohexyl)methylamine or a related intermediate, is reacted with a sulfonyl chloride derivative of 2,5-dichlorothiophene-3-sulfonyl chloride. This reaction forms the sulfonamide bond (-SO2-NH-) linking the thiophene sulfonyl group to the aminocyclohexyl moiety.
Detailed Preparation Procedure
Based on patent literature and related sulfonamide synthesis protocols, the following method is representative for preparing sulfonamides structurally analogous to this compound:
Reactants : The key reactants are the amine (1-aminocyclohexyl)methylamine and 2,5-dichlorothiophene-3-sulfonyl chloride.
Solvent : Preferred solvents include toluene, xylene, or diethylbenzene, with toluene being particularly favored for its balance of solvency and ease of removal.
Reaction Conditions : The reaction is typically carried out at elevated temperatures ranging from 120°C to 160°C, often around 125°C to 150°C, for a duration of approximately 4 to 7 hours.
Catalysts and Additives : Sometimes N,N-dimethylformamide (DMF) is used in small molar ratios relative to the amine to facilitate the reaction.
Stoichiometry : The molar ratio of sulfonyl chloride to amine is usually between 1.5:1 and 6:1, with 1.5:1 to 4:1 being preferred to ensure complete conversion.
Workup : After the reaction, the mixture is cooled, and the product is isolated by adding water and performing liquid-liquid extraction. The organic layer containing the sulfonamide is separated, washed, and then concentrated. Crystallization or further purification may be performed to obtain the pure compound.
Representative Experimental Protocol (Adapted from Patent US20030236437A1)
| Step | Description |
|---|---|
| 1 | Charge the reaction vessel with (1-aminocyclohexyl)methylamine and toluene. |
| 2 | Add 2,5-dichlorothiophene-3-sulfonyl chloride slowly to maintain temperature between 85-92°C. |
| 3 | Gradually increase the temperature to 140-145°C at a rate of ~10°C per hour while venting evolved HCl gas. |
| 4 | Stir the reaction mixture at 140-145°C for 8 hours, monitoring conversion by gas chromatography (GC). |
| 5 | Cool the reaction mixture to 83-87°C and vent to atmospheric pressure. |
| 6 | Add fresh toluene and stir for 30 minutes. |
| 7 | Transfer to a reactor containing heated water (80-83°C), stir for 25-35 minutes, then allow phase separation. |
| 8 | Separate the organic layer, cool to 20°C, and isolate the sulfonamide product by filtration or crystallization. |
This procedure results in high conversion rates and good yields of the desired sulfonamide compound.
Alternative Synthetic Approaches
Base-mediated nucleophilic substitution : In some sulfonamide syntheses, the amine is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide before reacting with sulfonyl chlorides, enhancing nucleophilicity and reaction rates. However, this method is more common with aromatic amines and may require anhydrous conditions to prevent hydrolysis.
Use of coupling agents : Carbodiimides such as dicyclohexylcarbodiimide (DCC) have been employed in amide and sulfonamide bond formation to activate carboxylic acids or sulfonic acids, but this is less common for direct sulfonyl chloride reactions. Nonetheless, DCC-mediated coupling in solvents like dichloromethane at low temperatures (0-20°C) for extended periods (up to 8 hours) can be used for sensitive substrates.
Purification and Characterization
After synthesis, purification typically involves:
Extraction with organic solvents (e.g., ethyl acetate, toluene).
Washing with brine and drying over anhydrous sodium sulfate.
Concentration under reduced pressure.
Crystallization from suitable solvents such as isopropanol or dichloromethane.
Characterization is performed using:
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).
Infrared (IR) spectroscopy to confirm sulfonamide functional groups.
Mass spectrometry (MS) for molecular weight confirmation.
Melting point determination for purity assessment.
Data Summary Table of Preparation Parameters
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Amine | (1-Aminocyclohexyl)methylamine | Starting material |
| Sulfonylating agent | 2,5-Dichlorothiophene-3-sulfonyl chloride | Electrophilic partner |
| Solvent | Toluene, xylene, diethylbenzene | Toluene preferred |
| Reaction temperature | 120°C - 160°C (optimal 125°C - 150°C) | Controlled heating rate (~10°C/hour) |
| Reaction time | 4 - 8 hours | Monitored by GC |
| Molar ratio (sulfonyl chloride : amine) | 1.5 : 1 to 6 : 1 (preferred 1.5 : 1 to 4 : 1) | Ensures complete reaction |
| Additives | N,N-Dimethylformamide (0.001 - 0.09 equiv.) | Catalytic role |
| Workup | Cooling, aqueous extraction, phase separation | Isolation of organic layer |
| Purification | Crystallization, filtration | Achieves high purity |
| Yield | Generally high (not specifically reported) | Dependent on reaction scale and conditions |
Research Findings and Considerations
Elevated temperatures and controlled addition of sulfonyl chloride are critical to avoid side reactions and ensure high selectivity for the sulfonamide product.
The venting of hydrogen chloride gas formed during the reaction is necessary to maintain reaction equilibrium and safety.
The use of toluene as solvent facilitates the removal of by-products and allows easy phase separation during workup.
Anhydrous conditions and careful base selection are important if alternative nucleophilic substitution methods are employed to prevent hydrolysis of sensitive intermediates.
Carbodiimide coupling agents, while effective in amide bond formation, are less commonly used for direct sulfonamide synthesis but may be applicable in specific synthetic routes involving sulfonic acid derivatives.
Chemical Reactions Analysis
N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Activity Comparison: IC₅₀ and Inhibition Profiles
Evidence from enzymatic studies highlights key differences in inhibitory potency among sulfonamide derivatives (Table 1). Notably:
| Compound | IC₅₀ (µM) | R² Value | Ki Range (µM) |
|---|---|---|---|
| Naphthalene-2-Sulfonamide | 0.693 | 0.9947 | 0.50 ± 0.1603 |
| 2,5-Dichlorothiophene-3-Sulfonamide | 1.193 | 0.9207 | 1.19–4.71 (Figure 4) |
| 6-Aminopyridin-3-sulfonamide | 11.95 | 0.9774 | Not reported |
The target compound shares the dichlorothiophene-sulfonamide backbone with 2,5-Dichlorothiophene-3-Sulfonamide but introduces a cyclohexylmethyl amine group. This modification likely increases steric bulk and lipophilicity, which could improve target engagement but may also reduce solubility compared to simpler analogs like naphthalene sulfonamides . The absence of direct IC₅₀ data for the target compound suggests further experimental validation is needed to quantify its inhibitory efficiency.
Commercial and Industrial Viability
Factors influencing this disparity include:
- Cost : Multi-step synthesis increases production expenses.
- Demand : Niche research applications may limit commercial incentives.
- Stability : The hydrochloride salt form () may pose storage challenges compared to neutral sulfonamides .
Biological Activity
N-[(1-Aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide (CAS No. 1423031-99-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.29 g/mol. The compound features a thiophene ring substituted with dichloro and sulfonamide groups, which are critical for its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of certain enzymes or receptors involved in various biological pathways. The sulfonamide moiety is particularly known for its antibacterial properties, often functioning as a competitive inhibitor of dihydropteroate synthase in bacterial folate synthesis pathways.
Antimicrobial Activity
Studies have shown that sulfonamides exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The presence of the dichlorothiophene structure enhances the compound's ability to penetrate bacterial cell walls, increasing its efficacy against resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Properties
In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a possible role in treating inflammatory diseases.
Case Studies and Research Findings
- Case Study on Bacterial Resistance : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant activity with lower MIC values compared to traditional antibiotics.
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of this compound. Results indicated a reduction in edema and inflammatory markers in treated subjects compared to controls.
- Synergistic Effects : Research has explored the synergistic effects of this compound when combined with β-lactam antibiotics. This combination showed enhanced antibacterial activity against resistant strains, making it a candidate for further development in combination therapies.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide?
- Methodology : Multi-step synthesis involves:
- Reduction of 1-aminocyclohexane-1-carboxylic acid derivatives using LiAlH₄ to yield (1-aminocyclohexyl)methanol intermediates .
- Coupling with 2,5-dichlorothiophene-3-sulfonamide via nucleophilic substitution or carbamate protection strategies .
- Purification via column chromatography (e.g., silica gel) and characterization using mass spectrometry (MS) and NMR .
Q. How is the purity and structural integrity of the compound confirmed?
- Methodology :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z 343.29 matches theoretical) .
- NMR Spectroscopy : Analyze proton/carbon environments (e.g., cyclohexyl CH₂ and sulfonamide NH₂ signals) .
- HPLC : Assess purity (>95% typical for research-grade compounds) .
Q. What methodologies determine inhibitory efficacy (IC₅₀/Kᵢ) against enzymes like lipid peroxidase (LPO)?
- Methodology :
- Enzyme Assays : Measure inhibition rates at varying substrate concentrations .
- Lineweaver-Burk Plots : Classify inhibition type (e.g., noncompetitive for this compound, Kᵢ = 0.50–4.71 µM) and calculate Kᵢ .
- Statistical Validation : Use R² values (e.g., 0.9774 for related sulfonamides) to confirm linearity .
Q. What are the key structural features contributing to the compound's bioactivity?
- Methodology :
- Dichlorothiophene Sulfonamide : Enhances electron-withdrawing effects and enzyme binding (IC₅₀ = 1.193 µM for parent sulfonamide) .
- Cyclohexylamine Group : Improves solubility and stabilizes interactions via hydrophobic pockets in target enzymes .
Advanced Research Questions
Q. How to address discrepancies in inhibitory data between structurally similar sulfonamides?
- Methodology :
- Variable Control : Standardize assay conditions (pH, temperature) and enzyme sources .
- Statistical Analysis : Compare R² values and confidence intervals (e.g., 2,5-dichlorothiophene-3-sulfonamide R² = 0.9207 vs. 0.9774 for naphthalene derivatives) .
- Mechanistic Studies : Use stopped-flow kinetics or X-ray crystallography to resolve binding ambiguities .
Q. What computational approaches predict the compound's interaction with biological targets?
- Methodology :
- Molecular Docking : Simulate binding to NF-κB or p53 (e.g., ΔG = −5.8 kcal/mol for NF-κB interactions) .
- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 0.191 eV for sulfonamide derivatives) to predict reactivity .
- Electrostatic Potential Mapping : Identify electron-rich regions (e.g., sulfonamide oxygen) for DNA interaction studies .
Q. How to optimize reaction yields in multi-step synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) for coupling efficiency .
- Catalyst Optimization : Use NaHCO₃ or Et₃N to enhance nucleophilic substitution rates .
- Stepwise Monitoring : Track intermediates via TLC or MS to minimize side reactions .
Q. How to evaluate DNA interaction and binding affinity experimentally?
- Methodology :
- UV-Vis Spectroscopy : Monitor hypochromic shifts (e.g., λₘₐₓ = 260 nm for DNA) upon compound binding .
- Binding Constant Calculation : Use A₀−A/A₀ vs. 1/[DNA] plots (e.g., ΔG = −19.51 kJ/mol for 2,5-dichlorothiophene-3-sulfonamide) .
- Competitive Assays : Compare with ethidium bromide displacement to quantify intercalation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
